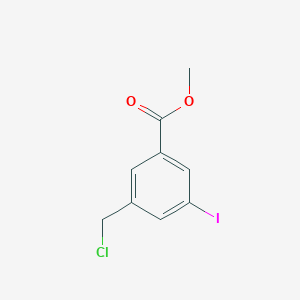
Methyl 3-(chloromethyl)-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chloromethyl)-5-iodobenzoate is an organic compound with the molecular formula C9H8ClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloromethyl group at the 3-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chloromethyl)-5-iodobenzoate typically involves multiple steps. One common method starts with the iodination of methyl benzoate to introduce the iodine atom at the desired position. This can be achieved using iodine and an oxidizing agent such as nitric acid. The resulting methyl 5-iodobenzoate is then subjected to a chloromethylation reaction. This step involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride to introduce the chloromethyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chloromethyl)-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.
Coupling Reactions: The iodine atom can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Methyl 3-(chloromethyl)-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This can aid in the study of biological processes and the development of bioconjugates.
Medicine: It has potential applications in drug discovery and development. The compound can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-(chloromethyl)-5-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to replace the chlorine atom. In coupling reactions, the iodine atom participates in oxidative addition and reductive elimination steps, facilitated by palladium catalysts. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 3-(chloromethyl)-5-iodobenzoate can be compared with other similar compounds such as:
Methyl 3-(bromomethyl)-5-iodobenzoate: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and selectivity in chemical reactions.
Methyl 3-(chloromethyl)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine. It may have different applications and reactivity.
Methyl 3-(chloromethyl)-5-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine. It may have different physical and chemical properties.
Properties
Molecular Formula |
C9H8ClIO2 |
|---|---|
Molecular Weight |
310.51 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)-5-iodobenzoate |
InChI |
InChI=1S/C9H8ClIO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 |
InChI Key |
DKVRNLKZSBQNQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















